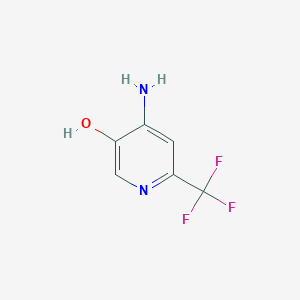

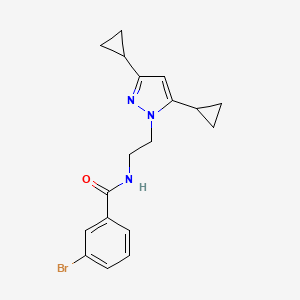

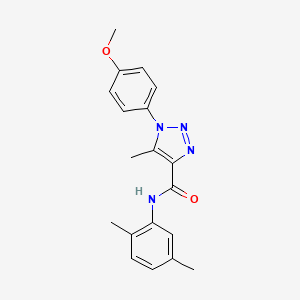

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal”, often involves reactions such as the Gewald Reaction and the Paal-Knorr Thiophene Synthesis . These reactions involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester .Applications De Recherche Scientifique

Corrosion Inhibition

(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal has shown potential in corrosion inhibition applications. A study demonstrated the inhibitory action of a thiophene Schiff base compound on the corrosion of mild steel in acidic solutions. The compound effectively inhibited corrosion, and its efficiency increased with concentration. The study also correlated the compound's molecular structure with its inhibition efficiency using Density Functional Theory (DFT) (Daoud et al., 2014).

Organic Synthesis and Catalysis

The compound's derivatives have been instrumental in organic synthesis and catalysis. For instance, a related study involved the synthesis of branched-chain aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal. These compounds are significant flavor compounds in food products, and understanding their formation and degradation pathways from amino acids is crucial for controlling their levels in foods (Smit et al., 2009). Another study synthesized and used a 3-thioxo-1,3-diphosphapropene ligand with a P=C-P=S skeleton in transition-metal complexes for catalytic reactions, highlighting the compound's utility in complex catalytic processes (Liang et al., 2004).

Electrocatalysis and Energy Storage

Compounds related to (2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal have also been used in energy storage and electrocatalysis. A study on poly(3-phenylgalvinoxylthiophene) reported a new conjugated polyradical with a high spin concentration, which showed electrical conductivity and potential use in electronic applications (Miyasaka et al., 2001).

Solar Cell Applications

In the field of renewable energy, novel organic sensitizers with structures comprising donor, electron-conducting, and anchoring groups were engineered and synthesized. These sensitizers, upon anchoring onto TiO2 film, showed high efficiency in photon to current conversion, highlighting their potential in solar cell applications (Kim et al., 2006).

Orientations Futures

While specific future directions for “(2E)-3-Methyl-2-(thiophen-3-ylmethylidene)butanal” are not available, thiophene derivatives are of significant interest in the field of organic chemistry due to their potential applications in organic semiconductors, transistors, solar cells, and organic light-emitting diodes .

Propriétés

IUPAC Name |

(2E)-3-methyl-2-(thiophen-3-ylmethylidene)butanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-8H,1-2H3/b10-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAXERTYXZJTTP-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CC1=CSC=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C\C1=CSC=C1)/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-[(thiophen-3-yl)methylidene]butanal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2639254.png)

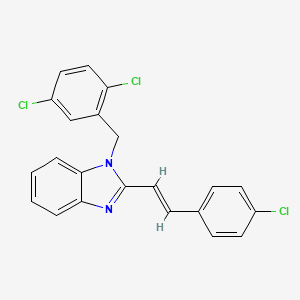

![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)

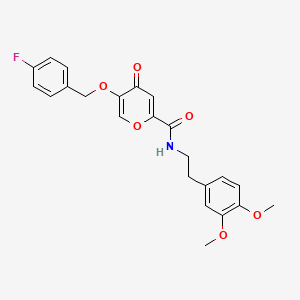

![2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2639258.png)

![3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B2639261.png)

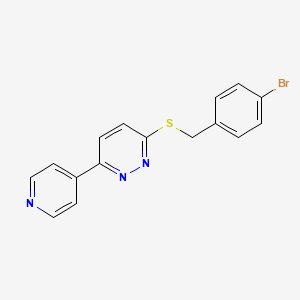

![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)